molecular formula C17H28N2O B1208345 Etidocaine CAS No. 36637-18-0

Etidocaine

Cat. No. B1208345
CAS RN: 36637-18-0
M. Wt: 276.4 g/mol
InChI Key: VTUSIVBDOCDNHS-UHFFFAOYSA-N
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Description

Etidocaine, marketed under the trade name Duranest, is an amide-type local anesthetic given by injection during surgical procedures and labor and delivery . It has a long duration of activity, but the main disadvantage of using it during dentistry is increased bleeding during surgery .


Synthesis Analysis

The synthesis of Etidocaine involves the amide reaction between 2,6-xylidine and 2-bromobutyryl chloride, which gives 2-Bromo-N-(2,6-Dimethylphenyl)Butanamide. This is then alkylated with N-Ethylpropylamine to produce Etidocaine .


Molecular Structure Analysis

Etidocaine has a molecular formula of C17H28N2O and a molar mass of 276.424 g·mol−1 . The structure is also available as a 2D Mol file .


Chemical Reactions Analysis

Etidocaine is an amino acid amide in which 2-[ethyl(propyl)amino]butanoic acid and 2,6-dimethylaniline have combined to form the amide bond . It has rapid onset and long action properties, similar to bupivacaine, and is given by injection during surgical procedures and during labor and delivery .


Physical And Chemical Properties Analysis

Etidocaine has a molecular formula of C17H28N2O and a molar mass of 276.424 g·mol−1 . The structure is also available as a 2D Mol file .

Scientific Research Applications

Clinical Efficacy in Anesthesia

Etidocaine has been widely studied for its effectiveness as a long-acting local anesthetic. Its clinical applications have primarily been in the fields of surgery and dental procedures. A study by Bridenbaugh et al. (1974) demonstrated the efficacy of etidocaine for intercostal nerve block and lumbar epidural block, finding that it had a rapid onset of action and a prolonged duration of anesthesia compared to other anesthetics like lidocaine and tetracaine (Bridenbaugh et al., 1974). Similarly, etidocaine's effectiveness in ulnar-nerve block and its comparison with lidocaine in terms of onset and duration of action was evaluated in a study by Poppers et al. (1974) (Poppers et al., 1974).

Surface Anesthetic Properties

Etidocaine's surface anesthetic properties were studied by Åkerman (1975), who found that it produced topical local anesthesia with high intensity and comparatively long duration following application to mucous surfaces. This highlighted its potential as a surface anesthetic in clinical settings (Åkerman, 1975).

Differential Effects on Nerve Fibers

The drug's differential effects on fast and slow nerve fibers were explored by Gissen et al. (1982). They discovered that etidocaine had contrasting effects on motor and sensory functions, impacting fast-conducting (motor) and slow-conducting (pain) nerve fibers differently, which is significant for its selective use in various medical procedures (Gissen et al., 1982).

Postoperative Pain Control

Sisk et al. (1984) evaluated etidocaine hydrochloride in oral surgery, noting its efficacy in suppressing postoperative pain and providing prolonged duration of anesthesia compared to lidocaine. This suggests its potential benefits in managing postoperative pain (Sisk et al., 1984).

Neurophysiological Insights

Research by Cusick et al. (1980) using an experimental model demonstrated the specific sites of action of epidurally administered etidocaine, providing valuable insights into its neurophysiological effects. This kind of research is crucial for understanding the drug's mechanism of action in the nervous system (Cusick et al., 1980).

Intraoperative Use

Baram et al. (1990) studied the application of etidocaine during laparoscopic tubal ligation and found a significant reduction in self-reported postoperative pain, illustrating its effectiveness in intraoperative settings (Baram et al., 1990).

Safety And Hazards

Etidocaine is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as having acute toxicity when taken orally . It is recommended that one should wash their face, hands, and any exposed skin thoroughly after handling and avoid eating, drinking, or smoking when using this product .

properties

IUPAC Name

N-(2,6-dimethylphenyl)-2-[ethyl(propyl)amino]butanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H28N2O/c1-6-12-19(8-3)15(7-2)17(20)18-16-13(4)10-9-11-14(16)5/h9-11,15H,6-8,12H2,1-5H3,(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTUSIVBDOCDNHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CC)C(CC)C(=O)NC1=C(C=CC=C1C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H28N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1023027
Record name Etidocaine
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Molecular Weight

276.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Etidocaine

CAS RN

36637-18-0, 38188-41-9, 38188-42-0, 60108-68-1
Record name Etidocaine
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Record name Etidocaine [USAN:INN:BAN]
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Record name ETIDOCAINE, (+)-
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Record name ETIDOCAINE, (-)-
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Melting Point

203-203.5
Record name Etidocaine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6,390
Citations
PC Lund, JC Cwik, RT Gannon - Acta Anaesthesiologica …, 1974 - Wiley Online Library
The results of a clinical and laboratory evaluation of the new local anesthetic etidocaine for conduction anesthesia in a series exceeding 2200 cases are reported in detail. It has a high …
Number of citations: 23 onlinelibrary.wiley.com
CJ Bacsik, JQ Swift, KM Hargreaves - Oral Surgery, Oral Medicine, Oral …, 1995 - Elsevier
… same plasma level for both bupivacaine and etidocaine in some 12 but not all studies. … etidocaine occurs at a plasma level of 4.5 #g/ml. The recommended maximum dose of etidocaine …
Number of citations: 53 www.sciencedirect.com
M Stanton-Hicks, TM Murphy, JJ Bonica… - BJA: British Journal …, 1976 - academic.oup.com
… with etidocaine than with bupivacaine. The onset of motor blockade tended to be faster with etidocaine (… of motor blockade by one unit was longer with etidocaine (306 ±103 min) than …
Number of citations: 24 academic.oup.com
C Lynch III - Anesthesia & Analgesia, 1986 - journals.lww.com
The effects of local anesthetics in depressing myocardial contractility were studied in isolated guinea pig right ventric ular papillary muscles. Bupivacaine and etidocaine, 4 and 10 [mu] …
Number of citations: 173 journals.lww.com
CJ Sinclair, DB Scott - British journal of anaesthesia, 1984 - Elsevier
… ,1.5% etidocaine or 1.5% etidocaine with … etidocaine than following bupivacaine. The addition of adrenaline increased the speed of onset of sensory block. Patients receiving etidocaine …
Number of citations: 38 www.sciencedirect.com
P Stabile, A Reader, E Gallatin, M Beck… - Oral Surgery, Oral …, 2000 - Elsevier
Objective. The purpose of this study was to determine the anesthetic efficacy and heart rate effects of an intraosseous (IO) injection of 1.5% etidocaine with 1:200,000 epinephrine after …
Number of citations: 64 www.sciencedirect.com
J Thomas, D Morgan, J Vine - Xenobiotica, 1976 - Taylor & Francis
1. Etidocaine and eight metabolites excreted in urine of man have been detected by glc and investigated by glc-mass spectrometry. 2. Five metabolites have been identified by …
Number of citations: 18 www.tandfonline.com
AR Abdel-Salam, JB Vonwiller, DB Scott - British Journal of Anaesthesia, 1975 - Elsevier
… Etidocaine causes motor paralysis more frequently than does … etidocaine 1% and bupivacaine 0.5%. Bupivacaine 0.75%, however, acts for a significantly longer time than etidocaine 1%…
Number of citations: 22 www.sciencedirect.com
PH Rosenberg, J Kyttä, A Alila - British Journal of Anaesthesia, 1986 - Elsevier
… etidocaine lignocaine .ropivacaine was 10:39:1.2.9. The absorption of bupivacaine and etidocaine … , but in extradural and subcutaneous fat etidocaine was taken up significantly more …
Number of citations: 240 www.sciencedirect.com
PL Liu, HS Feldman, R Giasi, MK Patterson… - Anesthesia & …, 1983 - journals.lww.com
The comparative central nervous system (CNS) toxicity of serially administered intravenous doses of lidocaine, bupivacaine, etidocaine, and tetracaine was investigated in awake dogs. …
Number of citations: 199 journals.lww.com

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